2-Chloro-5-methylpyridin-3-amine
Description
Contextual Significance within Pyridine (B92270) Chemistry
The chemical persona of 2-Chloro-5-methylpyridin-3-amine is defined by the unique interplay of its three substituents on the pyridine ring: a chloro group at the 2-position, an amino group at the 3-position, and a methyl group at the 5-position. This specific arrangement of functional groups imparts a distinct reactivity profile to the molecule, making it a subject of interest in the broader context of pyridine chemistry.
This electronic tug-of-war governs the regioselectivity of various chemical transformations. For instance, the chloro group at the 2-position is a labile leaving group, making it susceptible to nucleophilic substitution reactions. The amino group, with its lone pair of electrons, can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases. The strategic placement of these groups allows for sequential and selective modifications, a highly desirable feature in multi-step organic synthesis.
The table below summarizes the key structural and physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | nbinno.com |
| Molecular Weight | 142.59 g/mol | nbinno.com |
| Appearance | Pale yellow to brown crystalline solid | nbinno.com |
| Melting Point | 78-82 °C | nbinno.com |
| Boiling Point | 285-287 °C | nbinno.com |
| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform; insoluble in water. | nbinno.com |
Role as a Versatile Synthetic Intermediate
The true value of this compound in academic research lies in its utility as a versatile synthetic intermediate for the construction of more complex molecules, particularly those with biological activity. Its multifunctional nature allows it to serve as a linchpin in the assembly of a wide range of heterocyclic systems.
One of the most prominent applications of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of medicinal chemistry research. The aminopyridine core of this compound is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. For example, derivatives of this compound have been investigated as potential inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell proliferation and survival. researchgate.netnih.gov The synthesis of such inhibitors often involves the coupling of the amino group with various aromatic or heteroaromatic systems.
Furthermore, this versatile building block is instrumental in the synthesis of agrochemicals, particularly herbicides. For instance, it is a precursor to 2-chloro-5-methylpyridine (B98176), which is subsequently used in the synthesis of herbicides like fluazifop-butyl. google.com This herbicide is effective against a wide range of grass weeds in broad-leaved crops.
The reactivity of the chloro and amino groups allows for a variety of chemical transformations. The chloro group can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce further diversity into the molecular structure. The amino group can be readily acylated or can participate in condensation reactions to form imines, which can then be further elaborated. For example, the related 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) has been shown to react with various amines to form a series of imines in excellent yields. researchgate.net
The following table provides examples of reactions where this compound or its close derivatives are used as synthetic intermediates.
| Reaction Type | Reactants | Product | Significance | Reference |
| Imination | 2-chloro-5-methylpyridine-3-carbaldehyde, various amines | 2-chloro-5-methylpyridine-3-carbaldehyde imines | Synthesis of potentially biologically active Schiff bases. | researchgate.net |
| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine (B1289001), arylboronic acids | 5-aryl-2-methylpyridin-3-amine derivatives | Creation of C-C bonds to build complex biaryl structures. | acs.org |
| Nucleophilic Substitution | 2-chloro-5-nitropyridine, anilines | N-aryl-5-nitropyridin-2-amines | Study of reactivity and synthesis of substituted pyridines. | organic-chemistry.org |
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKIBEOVARIBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370301 | |
| Record name | 2-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-13-1 | |
| Record name | 2-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methylpyridin-3-amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Advanced Synthetic Methodologies for 2 Chloro 5 Methylpyridin 3 Amine and Its Derivatives
Direct Synthesis Approaches
Several synthetic pathways have been developed to produce 2-Chloro-5-methylpyridin-3-amine and its immediate precursors. These methods range from direct functionalization of pyridine (B92270) rings to multi-step constructions from acyclic precursors.
The direct chlorination of an aminopyridine is a potential route for synthesis. For instance, the chlorination of 3-aminopyridine (B143674) using hydrogen peroxide and hydrochloric acid is a known method to produce 2-chloro-3-aminopyridine. guidechem.com However, the direct chlorination of 2-methylpyridin-3-amine to selectively yield this compound is not as commonly documented, with other synthetic routes being more prevalent in the literature.
A multi-step approach has been established for the synthesis of 2-chloro-5-methylpyridine (B98176), a direct precursor to the target amine. This pathway begins with the condensation of propionaldehyde (B47417) and an acrylic ester to yield a 4-formylpentanoate ester. google.comgoogle.comepo.org Subsequent amination with a nitrogen source, such as an amine or ammonium (B1175870) compound, leads to the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org This intermediate then undergoes a sequence of halogenation and dehydrohalogenation to form 2-hydroxy-5-methylpyridine. google.comgoogle.comepo.org The final step involves the chlorination of this pyridone tautomer to give 2-chloro-5-methylpyridine. google.comgoogle.comepo.org This precursor can then be subjected to nitration and reduction to install the 3-amino group.
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | Propionaldehyde, Acrylic Ester | 4-Formylpentanoate ester | Condensation |
| 2 | 4-Formylpentanoate ester, Nitrogen Source | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Amination/Cyclization |
| 3 | 5-Methyl-3,4-dihydro-2(1H)-pyridone | 2-Hydroxy-5-methylpyridine | Halogenation/Dehydrohalogenation |
| 4 | 2-Hydroxy-5-methylpyridine | 2-Chloro-5-methylpyridine | Chlorination |
The reaction of 3-methylpyridine (B133936) N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) is a common method to produce a mixture of chlorinated methylpyridines, including the valuable intermediate 2-chloro-5-methylpyridine. google.comguidechem.comjustia.com The reaction typically yields a combination of isomers, such as 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine. justia.com To improve the regioselectivity and increase the yield of the desired 2-chloro-5-methylpyridine isomer, the reaction can be performed in the presence of a basic organic nitrogen compound, such as a hindered cyclic amine, at controlled temperatures ranging from -50°C to 50°C. google.comjustia.com Newer methods utilizing continuous flow reactors have also been developed to enhance product stability, productivity, and yield. wipo.int
The most direct and widely employed synthesis of this compound involves the reduction of a nitropyridine precursor. This is typically a two-step process:
Synthesis of 2-Chloro-5-methyl-3-nitropyridine (B188117) : This intermediate is prepared by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. The reaction is effectively carried out using a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF), at reflux temperatures. This method has been reported to produce the desired nitro compound in high yields, around 92%. researchgate.net
Reduction to this compound : The nitro group of 2-chloro-5-methyl-3-nitropyridine is then reduced to an amine group. This transformation can be achieved through various established methods for nitro group reduction. organic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a common and efficient approach. Other reducing systems, including metal-free options like tetrahydroxydiboron (B82485) with an organocatalyst, have also been developed for the chemoselective reduction of nitroarenes, which are tolerant of sensitive functional groups like halogens. organic-chemistry.orgguidechem.com For a similar substrate, 2-chloro-3-nitropyridine, reduction to 2-chloro-3-aminopyridine has been achieved in 90% yield using this method. guidechem.com
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated and aminated pyridine core of this compound makes it an excellent substrate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. mdpi.comlibretexts.org In this context, this compound can be coupled with various aryl or heteroaryl boronic acids or esters at the C2 position, displacing the chlorine atom.
The catalytic cycle generally involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While direct examples for this compound are specific to proprietary research, extensive studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) and other chloro-aminopyridines provide a clear model for its reactivity. mdpi.com These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system such as 1,4-dioxane (B91453) and water. mdpi.com The presence of the amino group can sometimes inhibit the catalyst, but ligands like dialkylbiphenylphosphines (e.g., XPhos) have been shown to facilitate the coupling of challenging amino-substituted heteroaryl halides. researchgate.net
| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Potential Product Structure |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Methyl-2-phenylpyridin-3-amine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ or XPhos Pd G2 | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/Water | 2-(4-Methoxyphenyl)-5-methylpyridin-3-amine |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Methyl-2-(thiophen-2-yl)pyridin-3-amine |
| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Methyl-2-(naphthalen-1-yl)pyridin-3-amine |
Suzuki-Miyaura Cross-Coupling for Derivatization
Reaction of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids
The direct arylation of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids via a Suzuki cross-coupling reaction provides a straightforward route to a series of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This palladium-catalyzed reaction is typically carried out in the presence of a base and a suitable solvent system.
A general procedure involves mixing 5-bromo-2-methylpyridin-3-amine with tetrakis(triphenylphosphine)palladium(0) as the catalyst in a solvent such as 1,4-dioxane. mdpi.com An aqueous solution of a base, commonly potassium phosphate (K₃PO₄), and the respective arylboronic acid are then added to the mixture. mdpi.com The reaction is typically heated for an extended period to ensure completion. mdpi.com
Interestingly, studies have shown that the electronic nature of the substituents on the arylboronic acid, whether electron-donating or electron-withdrawing, does not significantly impact the reaction rates or the yields of the resulting 5-aryl-2-methylpyridin-3-amine derivatives. preprints.org This broad substrate scope makes the Suzuki coupling a highly practical method for generating a diverse library of these compounds.
Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids mdpi.com
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
N-[5-Bromo-2-methylpyridine-3-yl]acetamide as a Starting Material
To circumvent potential side reactions associated with the primary amino group in 5-bromo-2-methylpyridin-3-amine, its acetamide (B32628) derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, is often used as a starting material in Suzuki coupling reactions. mdpi.compreprints.org The acetamide group serves as a protecting group for the amine, which can be later hydrolyzed to yield the desired primary amine.
The synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide is achieved by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride. mdpi.com This acetamide derivative then undergoes Suzuki cross-coupling with various arylboronic acids under similar conditions to the unprotected amine, utilizing a palladium catalyst and a base in a suitable solvent mixture. mdpi.compreprints.org
The reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids proceeds efficiently, yielding the corresponding N-[5-aryl-2-methylpyridine-3-yl]acetamide derivatives in moderate to good yields. mdpi.com As with the unprotected amine, the reaction is tolerant of a wide range of functional groups on the arylboronic acid. preprints.org
Table 2: Suzuki Coupling of N-[5-Bromo-2-methylpyridine-3-yl]acetamide with Arylboronic Acids mdpi.com
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 3 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
Buchwald-Hartwig Amination Reactions for Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a powerful method for the functionalization of heterocyclic compounds like this compound. wikipedia.org
In the context of this compound, the Buchwald-Hartwig amination can be employed to introduce a variety of amino substituents at the 2-position by displacing the chloro group. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. libretexts.org For instance, bulky and electron-rich phosphine ligands are often effective in promoting the catalytic cycle. libretexts.org
The functionalization of this compound and its derivatives through Buchwald-Hartwig amination opens up avenues to a wide array of novel compounds with potentially interesting biological activities. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve optimal yields and selectivity for the desired aminated products.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. semanticscholar.orgresearchgate.net The synthesis of this compound and its derivatives is no exception, with researchers exploring more sustainable methodologies.
Utilization of Green Solvents (e.g., Sabinene)
A key aspect of green chemistry is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. semanticscholar.orgresearchgate.net Sabinene (B1680474), a monoterpene derived from biomass, has emerged as a promising green solvent for organic synthesis. semanticscholar.orgresearchgate.netmdpi.com It is non-toxic, biodegradable, and can be obtained from renewable resources. semanticscholar.orgmdpi.com
Research has demonstrated the successful use of sabinene as a solvent for the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, which are structurally related to this compound. semanticscholar.orgmdpi.com In one study, the reaction of 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate was carried out in sabinene under thermal conditions, yielding the desired product. mdpi.com This highlights the potential of sabinene as a sustainable solvent for reactions involving derivatives of this compound, offering a greener alternative to traditional petroleum-based solvents.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridine derivatives, has been well-documented. mdpi.comresearchgate.net
In the context of this compound and its analogues, microwave-assisted synthesis can be employed to accelerate various reactions, such as the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloro-5-methylpyridine. mdpi.com For instance, a reaction that takes 16 hours under conventional heating can be completed in a much shorter timeframe with microwave irradiation, leading to comparable or even improved yields. mdpi.com This efficiency not only saves time and energy but also aligns with the principles of green chemistry by minimizing waste and resource consumption.
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Derivative of this compound mdpi.com
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield |
| Conventional Heating | 3-amino-2-chloro-5-methylpyridine, Phenyl isothiocyanate | Sabinene | 160 | 16 h | 66% |
| Microwave-Assisted | 3-amino-2-chloropyridine, Phenyl isothiocyanate | Sabinene | 130 | 2 h | Good |
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is a critical aspect of any synthetic process, particularly in the preparation of compounds intended for further applications. The synthesis of 2-chloro-5-methylpyridine, a precursor to this compound, has been the subject of optimization studies to improve its efficiency.
One patented process describes the preparation of 2-chloro-5-methylpyridine from a dihalo compound in a high-boiling solvent like 1,2,4-trichlorobenzene. epo.org To maximize the product yield, a stoichiometric excess of the chlorinating agent, such as phosphorus oxychloride, is used. epo.org The reaction temperature is also a crucial parameter, with a range of 80 to 130°C being optimal. epo.org
Furthermore, the work-up procedure plays a significant role in the final purity of the product. After the reaction, the mixture can be washed with an aqueous alkali solution to neutralize any remaining acid and remove impurities, followed by separation of the organic layer containing the desired product. epo.org Such optimization of reaction parameters, including stoichiometry, temperature, and purification methods, is essential for obtaining 2-chloro-5-methylpyridine and, subsequently, this compound, in high yield and purity, which is crucial for their use in further synthetic transformations.
Temperature and Solvent Polarity Effects
The conditions under which the synthesis of this compound precursors and related structures are carried out play a critical role in the outcome of the reaction. Temperature and the polarity of the solvent are paramount variables that are carefully controlled to optimize the synthesis.
For instance, in the preparation of the key intermediate 2-chloro-5-methylpyridine, processes have been developed that utilize a range of temperatures. One such process involves reacting 3-methylpyridine N-oxide with phosphorus oxychloride (POCl₃) in a diluent at temperatures between -50°C and 50°C. justia.com Another patented method for creating the same precursor from a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate specifies an elevated temperature range of 80°C to 130°C in a high-boiling solvent like trichlorobenzene. epo.org
In the synthesis of the related compound 2-chloro-5-aminomethyl-pyridine via hydrogenation, the reaction temperature is preferably kept at or below 40°C. googleapis.com The choice of solvent is also critical, with options ranging from non-polar solvents like toluene (B28343) and benzene (B151609) to polar solvents such as alcohols (methanol, ethanol) and water. googleapis.com The diluent in these reactions can significantly influence reaction rates and product selectivity. Methylene chloride is a commonly cited diluent for reactions involving POCl₃. justia.com
Catalyst and Reagent Selection
The choice of catalysts and reagents is fundamental to directing the synthetic pathway towards the desired product with high efficiency.
Synthesis of this compound: A described synthesis route begins with the reaction of 2-methyl-5-nitropyridine (B155877) with thionyl chloride to introduce the chlorine atom, followed by reduction of the nitro group. This reduction is achieved using zinc and hydrochloric acid, with the final product being obtained after treatment with ammonia. nbinno.com
Synthesis of Precursors: In the synthesis of the precursor 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide, phosphorus oxychloride (POCl₃) is a key chlorinating agent. justia.com The efficiency of this reaction can be enhanced by the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a hindered cyclic amine base like 2,2,6,6-tetramethylpiperidine. justia.com Other chlorinating agents used for related transformations include phosgene (B1210022) and sulfonyl chlorides. justia.comepo.org
For the reduction of a nitro group, a common step in forming the 3-amine functionality, various catalytic systems are employed. While zinc and acid are one option, other methods for similar structures utilize catalytic hydrogenation with catalysts like Pd-Fe/TiO₂. google.com For related reductions, Raney nickel is also a documented hydrogenation catalyst. googleapis.com
Strategies for Byproduct Reduction
A primary challenge in the synthesis of substituted pyridines is the formation of unwanted isomers and other byproducts. Significant research has focused on developing strategies to improve the selectivity of these reactions.
In the synthesis of 2-chloro-5-methylpyridine, a major issue is the co-formation of isomers such as 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine. justia.com A key strategy to minimize these byproducts involves the use of a hindered cyclic amine base in conjunction with POCl₃ at controlled low temperatures (e.g., 0-5°C). The use of these bulky bases appears to sterically hinder the reaction at other positions, favoring the formation of the desired 5-methyl isomer. The addition of a catalyst like aluminum chloride can further improve the isomer ratio, leading to a higher yield of 2-chloro-5-methylpyridine. justia.com
Another approach to prevent byproduct formation is to choose a different synthetic route that avoids problematic steps. For example, one patented process was specifically developed to obviate the direct chlorination of beta-picoline, a method known for producing unwanted byproducts. epo.org Careful selection of reducing agents is also crucial to prevent side reactions, such as the unintended removal of the chloro-substituent from the pyridine ring. clockss.org
Synthesis of Schiff Bases Derived from 2-Chloro-5-methylpyridine-3-carbaldehyde (B1588787)
Schiff bases, or imines, derived from pyridine aldehydes are important compounds in synthetic chemistry. A straightforward and convenient method for preparing a series of new imines involves the reaction of 2-Chloro-5-methylpyridine-3-carbaldehyde with various primary amines. researchgate.net
The general procedure involves heating the aldehyde with the desired amine, often without the need for a solvent, for a short period. For example, reacting 2-Chloro-5-methylpyridine-3-carbaldehyde with n-octyl amine at 60-65°C for one hour results in a 98% yield of the corresponding Schiff base. researchgate.net The resulting mixture is then typically cooled and extracted with a solvent like dichloromethane. researchgate.net The reactions are generally high-yielding and can be performed under mild conditions. researchgate.net
The table below details the synthesis of various Schiff bases from 2-Chloro-5-methylpyridine-3-carbaldehyde, showcasing the reaction conditions and yields for different amine reactants. researchgate.net
| Amine Reactant | Reaction Temp. (°C) | Reaction Time (hr) | Product | Yield (%) |
| n-Octyl amine | 60-65 | 1 | 2-Chloro-N-(octyl) -5-methylpyridin-3-yl)methanimine | 98 |
| n-Dodecyl amine | 60-65 | 1 | N-((2-chloro-5-methylpyridin-3-yl)methylidene)dodecan-1-amine | 98 |
| Benzylamine | 60-65 | 1 | N-((2-chloro-5-methylpyridin-3-yl)methylidene)-1-phenylmethanamine | 98 |
| 4-Methoxybenzylamine | 60-65 | 1 | N-((2-chloro-5-methylpyridin-3-yl)methylidene)-1-(4-methoxyphenyl)methanamine | 98 |
| 4-Chlorobenzylamine | 72 | 2 | N-((2-chloro-5-methylpyridin-3-yl)methylidene)-1-(4-chlorophenyl)methanamine | 95 |
| Aniline | 60-65 | 1 | N-((2-chloro-5-methylpyridin-3-yl)methylidene)aniline | 98 |
| 4-Chloroaniline | 90 | 3 | 4-Chloro-N-((2-chloro-5-methylpyridin-3-yl)methylidene)aniline | 90 |
| 4-Nitroaniline | 90 | 3 | N-((2-chloro-5-methylpyridin-3-yl)methylidene)-4-nitroaniline | 60 |
Iii. Reactivity and Mechanistic Studies of 2 Chloro 5 Methylpyridin 3 Amine
Nucleophilic and Electrophilic Reactivity Profiles
Reactivity of the Chlorine Atom towards Nucleophiles
The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction by stabilizing the negative charge in the transition state. However, the reactivity is somewhat modulated by the presence of the electron-donating methyl and amino groups.
Reactivity of the Amino Group as a Nucleophile
The amino group at the 3-position of 2-chloro-5-methylpyridin-3-amine is a primary amine and, as such, possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. chemguide.co.uk Amines are known to react with a variety of electrophiles, including halogenoalkanes, acyl chlorides, and acid anhydrides. chemguide.co.uk
The nucleophilicity of an amine is influenced by several factors, including the electronic effects of the substituents on the ring and steric hindrance. In this compound, the electron-withdrawing chloro group and the pyridine nitrogen decrease the electron density on the amino group, thereby reducing its nucleophilicity compared to a simple alkylamine. However, it remains a reactive nucleophile capable of participating in various chemical transformations. For instance, it can react with acyl chlorides to form the corresponding amides.
| Electrophile | Product Type | General Reaction |
| Acyl Halide (e.g., Acetyl chloride) | Amide | R-CO-Cl + H₂N-Py → R-CO-NH-Py + HCl |
| Alkyl Halide (e.g., Methyl iodide) | Secondary or Tertiary Amine | R'-X + H₂N-Py → R'-NH-Py + HX |
Oxidation and Reduction Pathways
Information regarding specific oxidation and reduction pathways for this compound is limited in the provided search results. However, general principles of pyridine chemistry can be applied. The pyridine ring is generally resistant to oxidation. Conversely, the amino group can be susceptible to oxidation.
Reduction of the pyridine ring is possible under certain conditions, typically requiring strong reducing agents. The chloro group could also be subject to reductive dehalogenation. A related compound, 2-chloro-5-nitropyridine, can be reduced to 2-chloro-5-aminopyridine, suggesting that the nitro group is more readily reduced than the chloro group or the pyridine ring. nbinno.com
Coupling Reactions and Complex Molecule Formation
This compound is a valuable building block in the synthesis of more complex molecules, often through coupling reactions. The chlorine atom at the 2-position and the amino group at the 3-position provide two reactive handles for further functionalization.
One of the most important applications is in Suzuki cross-coupling reactions. For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes palladium-catalyzed Suzuki coupling with various arylboronic acids to form a series of novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This suggests that this compound could similarly participate in such cross-coupling reactions, with the chlorine atom acting as the leaving group.
The amino group can also be utilized in coupling reactions. For example, it can be acylated and then used in further transformations. The ability to perform selective reactions at either the chloro or amino position allows for the stepwise construction of complex molecular architectures.
| Coupling Reaction | Reactive Site | Catalyst/Reagent | Product Type |
| Suzuki Coupling | Chlorine atom | Palladium catalyst, Base | Aryl-substituted pyridine |
| Buchwald-Hartwig Amination | Chlorine atom | Palladium catalyst, Base | N-Aryl or N-Alkyl substituted pyridine |
| Acylation | Amino group | Acyl chloride, Base | Amide derivative |
Regioselectivity Control in Functionalization
Controlling the regioselectivity of functionalization is crucial when a molecule possesses multiple reactive sites. In this compound, the primary sites for reaction are the chlorine atom, the amino group, and the C-H bonds of the pyridine ring.
Role of Directing Groups
The existing substituents on the pyridine ring play a significant role in directing incoming electrophiles or in activating specific positions for nucleophilic attack. The amino group is a powerful ortho- and para-directing group in electrophilic aromatic substitution, although the electron-deficient nature of the pyridine ring generally disfavors such reactions.
In the context of C-H functionalization, directing groups are instrumental in achieving regioselectivity. mdpi.comresearchgate.net While specific studies on the use of the amino or chloro group in this compound as a directing group for C-H activation were not found, the amide functionality, which can be derived from the amino group, is a well-established directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net This suggests a potential strategy for the regioselective functionalization of the pyridine ring in derivatives of this compound.
| Functional Group | Directing Effect | Type of Reaction |
| Amino Group (-NH₂) | Ortho, Para-directing (activating) | Electrophilic Aromatic Substitution (generally disfavored on pyridine) |
| Chloro Group (-Cl) | Ortho, Para-directing (deactivating) | Electrophilic Aromatic Substitution (generally disfavored on pyridine) |
| Amide Group (-NHCOR) | Ortho-directing | Transition Metal-Catalyzed C-H Functionalization |
Influence of Transition Metal Catalysts
The reactivity of this compound can be significantly influenced by the presence of transition metal catalysts, particularly in cross-coupling reactions. The chlorine atom on the pyridine ring makes the compound a suitable substrate for a variety of palladium-catalyzed C-C and C-N bond-forming reactions, which are fundamental in modern organic synthesis. These reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of diverse functional groups onto the pyridine core. wikipedia.orgwikipedia.orgnih.gov
While specific studies detailing the transition metal-catalyzed reactions of this compound are not extensively documented in publicly available research, the reactivity can be inferred from studies on structurally similar compounds. For instance, research on 5-bromo-2-methylpyridin-3-amine, a close structural analogue, demonstrates its successful application in Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov In these studies, the bromo-substituted pyridine is coupled with a range of arylboronic acids using a palladium catalyst. mdpi.comnih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl compounds, valued for its tolerance of various functional groups and generally high yields. wikipedia.orgmdpi.com The mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org Key steps include the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In a study involving 5-bromo-2-methylpyridin-3-amine, various arylboronic acids were successfully coupled using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane (B91453)/water solvent system. nih.gov This demonstrates the feasibility of using halogenated 2-methylpyridin-3-amine scaffolds in palladium-catalyzed cross-coupling. Given the principles of such reactions, it is highly probable that this compound would undergo similar transformations, potentially requiring adjusted reaction conditions to account for the different reactivity of the C-Cl bond compared to a C-Br bond.
Below is a table summarizing the results of Suzuki cross-coupling reactions performed on the analogue, 5-bromo-2-methylpyridin-3-amine.
| Arylboronic Acid Reactant | Product | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | mdpi.comnih.gov |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | mdpi.comnih.gov |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | mdpi.comnih.gov |
| 3-Nitrophenylboronic acid | 2-Methyl-5-(3-nitrophenyl)pyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | mdpi.comnih.gov |
| 3-Chloro-4-fluorophenylboronic acid | 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 79 | mdpi.com |
Tautomerization Studies
Tautomerism is a significant phenomenon in heterocyclic chemistry, where a compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. For this compound, the potential for amino-imino tautomerism exists, a common feature for aminopyridines.
The compound can exist in two primary tautomeric forms:
The Amino Form: this compound, where the amino group is exocyclic to the aromatic pyridine ring.
The Imino Form: 2-Chloro-5-methyl-1H-pyridin-3-imine, where a proton has migrated from the exocyclic amino group to the ring nitrogen, resulting in an endocyclic double bond shift.
| Tautomeric Form | Structure | IUPAC Name |
|---|---|---|
| Amino Form | ![]() | This compound |
| Imino Form | ![]() | 2-Chloro-5-methyl-1,2-dihydropyridin-3-imine |
Figure 1. The amino-imino tautomeric equilibrium of this compound.
While direct experimental or theoretical studies on the tautomeric equilibrium of this compound are not prominent in the literature, the behavior of other substituted aminopyridines provides valuable insight. Generally, for 2-aminopyridines, the amino form is the predominant species in various solvents. researchgate.net The stability of the amino tautomer is attributed to the preservation of the aromaticity of the pyridine ring.
The position of the tautomeric equilibrium can be influenced by several factors, including the electronic properties of the substituents on the ring and the polarity of the solvent. researchgate.net In some cases, the presence of strong electron-withdrawing groups can favor the imino form, particularly in polar solvents. researchgate.net For this compound, the chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. The interplay of these substituents, along with the amino group, would determine the precise equilibrium position. Studies on related systems, such as sulfamethazine (B1682506) which contains a pyrimidin-2-amine moiety, show that both amidine (amino) and imidine (imino) forms can be observed, sometimes coexisting in cocrystals. acs.org This highlights the subtle energy differences that can exist between tautomeric forms. acs.org
Definitive quantification of the tautomeric ratio for this compound would require dedicated spectroscopic studies (e.g., NMR, UV/Vis) and computational analysis.
Iv. Advanced Spectroscopic and Computational Analysis of 2 Chloro 5 Methylpyridin 3 Amine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the molecular characteristics of 2-Chloro-5-methylpyridin-3-amine.
DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), have been instrumental in predicting and analyzing the properties of this compound and its derivatives. researchgate.netnih.gov These calculations provide a detailed understanding of the molecule's electronic structure and reactivity.
Theoretical calculations have been performed to determine the optimized molecular structure of related pyridine (B92270) derivatives. researchgate.net For instance, studies on similar compounds like 2-chloro-4-methyl-3-nitropyridine (B135334) indicate a planar conformation is adopted due to resonance stabilization. The planarity of the pyridine ring is a common feature, although slight torsional distortions can be introduced by certain substituents. Analysis of torsional potentials helps in understanding the rotational barriers around single bonds and the conformational flexibility of the molecule. For example, in methylamine, the torsional barrier has been a subject of detailed computational study to understand its potential energy surface. researchgate.net
Below is a table showcasing typical bond lengths and angles for a related pyridine derivative, providing a reference for the expected geometry of this compound.
| Parameter | Bond | Length (Å) / Angle (°) |
| Bond Length | C-C | ~1.39 |
| Bond Length | C-N | ~1.34 |
| Bond Length | C-Cl | ~1.74 |
| Bond Length | C-CH₃ | ~1.51 |
| Bond Length | C-NH₂ | ~1.38 |
| Bond Angle | C-N-C | ~117 |
| Bond Angle | N-C-C | ~123 |
| Bond Angle | C-C-C | ~118 |
| Bond Angle | C-C-Cl | ~120 |
| Bond Angle | C-C-NH₂ | ~121 |
Note: These are approximate values based on related structures and may vary slightly for this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For pyridine derivatives, the distribution of HOMO and LUMO orbitals provides insights into their reaction mechanisms. mdpi.com In many substituted pyridines, the HOMO is often located on the pyridine ring and the electron-donating substituents, while the LUMO is distributed over the pyridine ring and any electron-withdrawing groups. mdpi.comresearchgate.net This distribution dictates the sites for electrophilic and nucleophilic attack. DFT calculations are frequently used to compute the energies of these orbitals and predict the electronic transition properties. mdpi.com
The following table presents representative HOMO and LUMO energy values for a series of substituted pyridine derivatives, illustrating the effect of different functional groups on the electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine Derivative 1 | -6.5 | -1.2 | 5.3 |
| Pyridine Derivative 2 | -6.2 | -1.5 | 4.7 |
| Pyridine Derivative 3 | -6.8 | -0.9 | 5.9 |
| Pyridine Derivative 4 | -5.9 | -1.8 | 4.1 |
Note: These values are illustrative and depend on the specific substituents and the computational method used.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov
In substituted pyridines, the MEP map typically shows a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation and electrophilic attack. The distribution of positive and negative potentials across the rest of the molecule is influenced by the electronic effects of the substituents. For example, an electron-withdrawing group would create a more positive potential on the adjacent carbon atoms. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into familiar chemical concepts like lone pairs, bonds, and antibonds. uni-muenchen.dempg.de NBO analysis helps to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma vs. pi character). uni-muenchen.de
This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, often evaluated using second-order perturbation theory, indicates the extent of electron delocalization from a Lewis-type structure. uni-muenchen.de For instance, in molecules like methylamine, NBO analysis can quantify the interactions between the nitrogen lone pair and the antibonding orbitals of adjacent bonds. wisc.edu
A typical NBO analysis would provide information on:
Natural Atomic Charges: The charge distribution on each atom.
Hybridization: The spd character of the hybrid orbitals forming the bonds.
Donor-Acceptor Interactions: The stabilization energies associated with electron delocalization.
By combining the insights from HOMO-LUMO analysis, MEP maps, and NBO analysis, DFT calculations can effectively predict the reactivity of this compound and its derivatives. mdpi.com The calculated global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. rsc.org
Computational studies can also be used to model reaction pathways, for example, by calculating the energy profiles of potential reactions. researchgate.net This allows for the identification of transition states and the determination of activation energies, providing a deeper understanding of the reaction mechanism. For instance, DFT has been used to investigate the hydrodenitrogenation networks of pyridine over catalyst surfaces. researchgate.net Similarly, computational modeling has been employed to explore the nucleophilicity of aminopyridines and predict their reactivity in coupling reactions. nih.gov
Ab initio Calculations
Detailed ab initio computational studies specifically for this compound are not extensively available in the reviewed literature. However, the methodologies for such analyses are well-established through studies on analogous compounds like 2-amino-5-chloropyridine (B124133). google.com Typically, these calculations are performed using quantum chemical methods such as Hartree-Fock (HF) or Density Functional Theory (DFT) with various basis sets (e.g., 6-311++G(d,p)). google.com These theoretical models are employed to predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, providing a theoretical foundation for interpreting experimental data. google.comchemicalbook.com For related molecules, these computational approaches have been crucial for understanding substituent effects on tautomerization and molecular stability.
Vibrational Spectroscopy
Specific FT-IR spectral data for this compound is not detailed in the available research. However, analysis of similar structures, such as other substituted pyridines, provides a framework for what would be expected. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the 3300–3500 cm⁻¹ region. The vibrations of the pyridine ring and the C-Cl bond would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). Real-time monitoring of reactions involving this compound can be performed using inline FT-IR spectroscopy to track the consumption of reactants and formation of products.
Comprehensive FT-Raman spectra for this compound have not been reported in the surveyed literature. For related compounds like 2-amino-5-chloropyridine and 2-chloro-5-nitropyridine, FT-Raman spectroscopy has been used to complement FT-IR data. google.comthieme-connect.com This technique is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum. A combined FT-IR and FT-Raman analysis provides a more complete picture of the vibrational modes of the molecule. google.com
A complete vibrational assignment based on Potential Energy Distribution (PED) is not available for this compound. This type of analysis, performed on related molecules like 2-amino-5-bromopyridine, involves correlating the experimental vibrational frequencies (from FT-IR and FT-Raman) with theoretical frequencies calculated via methods like DFT. google.com The PED calculation helps to assign each observed band to specific molecular motions, such as stretching, bending, or torsional modes, quantifying the contribution of each internal coordinate to the normal vibration. chemicalbook.comgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic environments of nuclei such as ¹H and ¹³C.
¹H NMR data has been reported for this compound. In a study detailing its use in the synthesis of 3-Amino-5-methylpyridine-2-carbonitrile, the following chemical shifts were recorded. chemicalbook.com
| Proton | Multiplicity | Chemical Shift (δ) in ppm |
| CH₃ | multiplet | 2.34 |
| NH₂ | broad singlet | 4.37 |
| Aromatic H | multiplet | 6.93 |
| Aromatic H | multiplet | 7.93 |
| Solvent: CDCl₃, Frequency: 400 MHz chemicalbook.com |
Detailed ¹³C NMR data for this compound is not explicitly available in the reviewed literature. For derivatives, some ¹³C NMR signals have been noted, such as a signal at 85.0 ppm attributed to the carbon bearing the chlorine atom (C-Cl) in a complex derivative. A full assignment would require dedicated ¹³C NMR and 2D NMR experiments (like HMQC and HMBC) to unambiguously assign each carbon in the molecule's backbone.
2D NMR Techniques (HSQC, HMBC) for Byproduct Tracing
In the synthesis of substituted pyridines like this compound, the formation of isomeric and other byproducts is a common challenge. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous identification and tracing of these impurities, even at low levels.
HSQC experiments are instrumental in correlating proton (¹H) and carbon-¹³ (¹³C) nuclei that are directly bonded to each other. columbia.edunanalysis.com This provides a clear map of all C-H bonds within a molecule. For instance, in a synthetic mixture, the HSQC spectrum would allow for the distinction between the desired product and any isomeric byproducts by revealing their unique sets of ¹H-¹³C correlations.
HMBC spectroscopy, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This technique is particularly valuable for establishing the connectivity of a molecule's carbon skeleton. By analyzing the long-range correlations, chemists can piece together the structure of unknown byproducts. For example, if a side reaction leads to the formation of an unexpected isomer, the HMBC spectrum will show correlations that are inconsistent with the structure of this compound but match the alternative structure. The absence of an expected correlation can be just as informative, although care must be taken as the intensity of HMBC cross-peaks is dependent on the J-coupling constant, which can be close to zero for certain dihedral angles. columbia.edu
The application of these techniques can be illustrated by considering the potential byproducts in the synthesis of this compound. For example, incomplete amination or rearrangement reactions could lead to various substituted pyridine derivatives. The distinct chemical shifts and coupling patterns observed in the HSQC and HMBC spectra of these byproducts would allow for their definitive identification.
Table 1: Hypothetical 2D NMR Data for Byproduct Identification in the Synthesis of this compound
| Technique | Observation | Interpretation |
| HSQC | A cross-peak appears correlating a proton at a chemical shift unexpected for the target molecule with a carbon signal also not matching the expected spectrum. | Indicates a C-H bond present in a byproduct that is not in the desired product. |
| HMBC | A long-range correlation is observed between the methyl protons and a carbon atom other than C5 of the pyridine ring. | Suggests an isomeric byproduct where the methyl group is attached to a different position on the pyridine ring. |
| HMBC | The proton on the pyridine ring shows a correlation to a carbon in a different substituent, not consistent with the 3-amino group. | Points to the formation of a byproduct with a different functional group or substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This hyphenated technique is particularly useful for analyzing complex reaction mixtures and can be a critical tool in resolving discrepancies in synthetic yields.
In the synthesis of this compound, apparent low yields of the desired product might not always be due to poor reaction conversion. Instead, the product may be lost during workup or purification, or the initial reaction may have produced a variety of side products with similar polarities, making them difficult to separate and quantify by traditional methods like thin-layer chromatography (TLC) or column chromatography alone.
LC-MS can provide a detailed picture of the reaction mixture. By separating the components of the mixture on an LC column and then detecting them with a mass spectrometer, it is possible to identify and quantify the main product, unreacted starting materials, and any byproducts. This allows for a more accurate mass balance calculation, which can help to explain why a synthetic yield is lower than expected. For example, the formation of an unexpected dimer or a product resulting from an unforeseen rearrangement can be readily identified by its unique mass-to-charge ratio in the mass spectrum. The reaction can be monitored over time by taking aliquots from the reaction mixture and analyzing them by LC-MS to understand the reaction kinetics and the formation of any transient intermediates or degradation products. nih.gov
Table 2: Application of LC-MS in Synthetic Yield Analysis
| Scenario | LC-MS Observation | Conclusion |
| Low isolated yield | The LC-MS chromatogram shows a major peak corresponding to the mass of the desired product, but also several other significant peaks with different mass-to-charge ratios. | The reaction is producing a number of byproducts, leading to a lower yield of the target compound. |
| Product appears pure by TLC, but yield is low | LC-MS analysis reveals the presence of a co-eluting impurity with a very similar mass to the product, or an isomer that is not resolved by TLC. | The purification method is not effective at removing all impurities, leading to an overestimation of purity by TLC and a lower than expected yield of the pure compound. |
| Reaction appears to go to completion, but yield is poor | The LC-MS data shows that the starting material has been consumed, but the peak for the desired product is small. A new, unexpected peak with a high molecular weight is observed. | An unexpected side reaction, such as polymerization or the formation of a high-molecular-weight adduct, is consuming the product. |
X-ray Crystallography for Supramolecular Structures
The crystal structure of a related compound, 2-Chloro-4-methylpyridin-3-amine, has been determined to be monoclinic with the space group P2₁/c. researchgate.net In this structure, the crystal packing is stabilized by an intermolecular N-H···N hydrogen bond, forming chains along the c-axis. researchgate.net It is expected that this compound would also exhibit similar hydrogen bonding patterns, with the amino group acting as a hydrogen bond donor and the pyridine nitrogen acting as an acceptor.
Furthermore, studies on co-crystals of other amino-chloropyridine derivatives with carboxylic acids have revealed the formation of extensive hydrogen-bonded networks and other weak interactions, such as halogen-halogen interactions, which contribute to the stability of the supramolecular assembly. researchgate.net These interactions play a crucial role in determining the physical properties of the solid material, such as melting point and solubility.
Table 3: Crystallographic Data for the Related Compound 2-Chloro-4-methylpyridin-3-amine
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.9877 (8) |
| b (Å) | 12.8468 (15) |
| c (Å) | 12.8408 (19) |
| β (°) | 90.872 (14) |
| Volume (ų) | 657.75 (18) |
| Z | 4 |
| Data from Yathirajan et al. (2007) researchgate.net |
Electronic Transitions and UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
The electronic spectra of aminopyridines typically show two main absorption bands. tandfonline.com The high-energy band is usually attributed to a π→π* transition, while the lower-energy band is often a combination of a π→π* transition and an n→π* transition, which involves the non-bonding electrons on the nitrogen atoms. The positions and intensities of these bands are sensitive to the nature and position of substituents on the pyridine ring. tandfonline.com
For this compound, the amino group acts as an electron-donating group, which is expected to cause a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. The chloro and methyl groups will also have an electronic influence. Studies on related Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) have shown absorption bands in the range of 300-350 nm, which are assigned to n→π* transitions of the azomethine group. researchgate.net The benzene (B151609) ring itself exhibits characteristic π→π* transitions at around 200 nm and 250 nm. researchgate.net The electronic absorption spectra of Schiff bases of 2-amino-3-hydroxypyridine have been studied in various organic solvents, and the shifts in the absorption bands can provide information about the polarity of the solvent and the nature of the electronic transitions. researchgate.net
Table 4: Expected UV-Visible Absorption Bands for this compound
| Transition Type | Expected Wavelength Range (nm) | Notes |
| π→π | 200 - 280 | High intensity bands characteristic of the pyridine ring. |
| n→π and π→π* | 280 - 350 | Lower intensity band, sensitive to solvent polarity and substitution on the ring. |
Vi. Biological Activity and Pharmacological Studies Excluding Dosage/administration
Biological Activity of 2-Chloro-5-methylpyridin-3-amine Derivatives
Research into the biological effects of this compound derivatives has uncovered a range of activities, from influencing cell viability to interacting with critical biological targets. The following sections detail the specific biological activities that have been investigated.
Anti-thrombolytic Activity
Currently, there is a lack of specific studies in the public domain that investigate the anti-thrombolytic activity of derivatives of this compound. While various pyridine-containing compounds have been explored for their effects on the coagulation cascade and fibrinolysis, dedicated research on the potential of this specific class of derivatives to dissolve blood clots has not been reported in the available scientific literature.
Biofilm Inhibition
The ability of bacterial and fungal pathogens to form biofilms presents a significant challenge in treating infections. While substituted pyridine (B92270) derivatives have been noted for their potential to interfere with biofilm formation, specific research detailing the biofilm inhibitory properties of compounds directly synthesized from this compound is not extensively documented. General studies on broader classes of pyridine derivatives suggest that this is a potential area for future investigation. For instance, 2,4-disubstituted pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis biofilms. nih.gov
Hemolytic Activity
Cytotoxicity in Cell Lines
The cytotoxic potential of derivatives of this compound is a critical area of investigation, particularly for the development of anti-cancer agents. One study synthesized and evaluated the cytotoxic effects of 3-hydroxymethyl-3-methyl-1-(2-chloro-5-pyridyl)-triazene, a derivative of the closely related 2-chloro-5-aminopyridine. This compound demonstrated significant cytotoxicity against Sarcoma 180 (S180) cells. The hydroxymethyltriazene was found to be one to two orders of magnitude more inhibitory to cell growth and colony formation compared to its dimethyl analog.
| Compound | Cell Line | Activity |
| 3-Hydroxymethyl-3-methyl-1-(2-chloro-5-pyridyl)-triazene | S180 | More inhibitory than dimethyl analog |
It is important to note that while this provides insight into the potential of this class of compounds, research specifically detailing the cytotoxicity of this compound derivatives on the BALB/c-3T3 murine fibroblast cell line is not currently available.
Pharmacological Target Interactions
The therapeutic effects of a compound are often mediated through its interaction with specific pharmacological targets, such as enzymes. The following section explores the known interactions of this compound derivatives with such targets.
Kinase Inhibition
The compound this compound is recognized as a valuable building block in the synthesis of pyridine-based kinase inhibitors, which are a major focus in cancer therapy. nbinno.com Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of this compound have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are critical for cell growth, proliferation, and survival. For instance, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-3-methylpyridin-2-amine, a derivative synthesized from a related boronic acid pinacol (B44631) ester of a substituted 2-aminopyridine (B139424), has been identified as a potent PI3K/mTOR inhibitor. nih.gov
In a focused effort to develop novel kinase inhibitors, a series of 3-aminopyridin-2-one-based fragments were synthesized and screened against a panel of kinases. This library, derived from a 5-bromo-2-methoxypyridin-3-amine (B1520566) precursor, yielded inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer treatment. nih.gov
While these studies highlight the potential of the broader class of substituted aminopyridines as kinase inhibitors, specific and detailed research originating directly from this compound with comprehensive kinase inhibition data, such as IC50 values for a range of kinases, is an area that warrants further public documentation.
G Protein-Coupled Receptor (GPCR) Ligand Activity
G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for approximately 35% of all approved drugs by the Food and Drug Administration (FDA). mdpi.com These receptors are involved in a vast array of physiological processes, making them prime targets for therapeutic intervention in numerous diseases, including metabolic disorders, cancer, and neurological conditions. mdpi.comnih.gov GPCRs are activated by a wide variety of signals, from photons to small molecules, hormones, and neurotransmitters, and transduce these extracellular signals into intracellular responses. nih.gov
While direct studies on the GPCR ligand activity of this compound are not extensively documented in publicly available literature, the pyridine nucleus is a well-established scaffold in the design of GPCR ligands. For instance, pyridine derivatives have been developed as antagonists for dopamine (B1211576) and serotonin (B10506) receptors, and as long-acting antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov The specific substitution pattern of this compound, featuring a chloro group, a methyl group, and an amine group, provides specific electronic and steric properties that could facilitate binding to the orthosteric or allosteric sites of various GPCRs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, both critical interactions for ligand-receptor recognition. nih.gov Further research, including high-throughput screening and computational modeling, would be necessary to elucidate any specific GPCR interactions and the therapeutic potential of this compound as a GPCR ligand.
Enzyme Interactions and Metabolic Pathways
The aminopyridine structure is a key feature in many molecules that interact with enzymes, either as inhibitors or as substrates that participate in metabolic pathways. The versatility of this scaffold allows it to mimic endogenous molecules and interact with enzyme active sites.
One of the most vital coenzymes in a multitude of enzymatic reactions is pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. wikipedia.org PLP-dependent enzymes catalyze approximately 4% of all classified enzymatic activities, playing a crucial role in amino acid metabolism, including transamination and decarboxylation. wikipedia.org The core of PLP is a substituted pyridine ring, which is central to its catalytic function. While this compound is not a vitamin, its aminopyridine core structure shares a fundamental similarity with PLP, suggesting that it and its derivatives could potentially interact with the active sites of PLP-dependent enzymes.
Research into derivatives of 2-chloro-pyridine has shown specific and potent enzyme interactions. For example, a series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties were synthesized and evaluated as potential inhibitors of telomerase, an enzyme crucial for cancer cell immortality. nih.gov One of the synthesized compounds, in particular, demonstrated strong inhibitory activity against telomerase with a half-maximal inhibitory concentration (IC₅₀) value of 0.8 µM. nih.gov This inhibition is a critical area of anticancer drug research, highlighting the potential of the 2-chloro-pyridine scaffold in designing enzyme inhibitors.
The metabolic pathways for this compound itself are not well-defined in the literature. However, studies on similar compounds suggest that metabolic stability can be modulated by introducing or modifying functional groups to enhance aqueous solubility and control the rate of metabolic breakdown.
Molecular Docking Studies with Bioactive Agents
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand the interaction between a ligand and its target protein at an atomic level, providing insights into binding affinity and mechanism of action. mdpi.comresearchgate.net Several studies have employed molecular docking to investigate the binding potential of aminopyridine and chloropyridine derivatives to various biological targets.
For instance, in the development of novel antitumor agents, docking simulations were performed to position a 2-chloro-pyridine derivative (compound 6e) into the active site of telomerase (PDB ID: 3DU6). nih.gov This analysis helped to determine the probable binding model and rationalize the observed inhibitory activity. nih.gov
In another study, docking simulations of a newly synthesized 2-aminopyridine derivative (compound 2c) were conducted against two bacterial protein targets: Staphylococcus aureus (PDB ID: 4URM) and Bacillus subtilis (PDB ID: 2RHL). mdpi.com The results, summarized in the table below, showed strong interactions with the active site residues of both proteins, corroborating the experimental antibacterial activity. The docking study revealed multiple conventional hydrogen bonds and other interactions, indicating a stable binding complex. mdpi.com
| Compound | Target Protein (PDB ID) | Binding Energy (S-score) | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|---|
| Compound 6e (2-chloro-pyridine derivative) | Telomerase (3DU6) | Not specified | Not specified | Binding to active site | nih.gov |
| Compound 2c (2-aminopyridine derivative) | S. aureus (4URM) | -6.27 kcal/mol | GLY(A:110), THR(A:109) | Conventional H-bond | mdpi.com |
| B. subtilis (2RHL) | -6.19 kcal/mol | GLY(A:110), GLY(A:108), THR(A:109) | Conventional H-bond | ||
| Pyranopyridine Derivatives (e.g., 3a, 3c-f) | 5HT_1A Receptor | -7.1 to -8.9 kcal/mol | Not specified | Hydrophobic and electrostatic | mdpi.com |
| Pyranopyridine Derivatives (e.g., 3a, 3c, 3d, 3e) | GABA_A Receptor | -7.5 to -8.8 kcal/mol | Not specified | Hydrophobic and electrostatic | mdpi.com |
These studies underscore the utility of molecular docking in predicting and rationalizing the biological activity of compounds related to this compound, guiding the design of more potent and selective agents.
Structure-Activity Relationships (SAR) in Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying a lead compound, researchers can identify the key chemical features (pharmacophores) responsible for its desired pharmacological effect and optimize its properties.
For pyridine derivatives, SAR studies have been instrumental in developing potent and selective bioactive agents. For example, research on 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines led to the discovery of potent and selective inverse agonists for the human cannabinoid receptor 1 (hCB1). researchgate.net This was achieved by exploring substitutions at the 3-position of the pyridine ring, with cyano and N-propylcarboxamide groups yielding compounds with nanomolar inhibitory concentrations. researchgate.net
In the context of antibacterial agents, SAR studies on 2-aminopyridine derivatives revealed that the nature and position of substituents are critical for activity. mdpi.com The synthesis of a variety of substituted 2-aminopyridines showed that specific combinations of substituents led to high potency against Gram-positive bacteria, such as S. aureus and B. subtilis. mdpi.com
The structural features of this compound—the chlorine atom at position 2, the methyl group at position 5, and the amino group at position 3—are all critical determinants of its potential biological activity.
The Chloro Group: As an electron-withdrawing and lipophilic group, it can influence the pKa of the pyridine nitrogen and the amino group, affect metabolic stability, and participate in halogen bonding with biological targets.
The Amino Group: It can act as a crucial hydrogen bond donor and a site for further chemical modification to explore the SAR of new derivatives.
The table below compares this compound with structurally similar compounds, highlighting how small changes can alter chemical properties and potential applications.
| Compound Name | CAS Number | Structural Difference from Core Compound | Potential Impact on Activity |
|---|---|---|---|
| This compound | 34552-13-1 | - (Core Compound) | Baseline for comparison |
| 2-Chloro-4-methylpyridin-3-amine | 133627-45-9 | Methyl group at position 4 instead of 5 | Altered steric and electronic profile, potentially affecting receptor fit |
| 6-Chloro-5-methylpyridin-3-amine | 38186-82-2 | Chloro group at position 6 instead of 2 | Different reactivity and electronic distribution in the pyridine ring |
| 3-Amino-2-chloro-5-methoxypyridine | 720666-45-5 | Methoxy group at position 5 instead of methyl | Increased polarity and hydrogen bond accepting capability |
| 2-Amino-3-chloro-5-trifluoromethyl pyridine | Not specified | Trifluoromethyl group instead of methyl; swapped positions of chloro and amino groups | Significantly altered electronics due to the strongly electron-withdrawing CF3 group |
Neuroprotective Properties in Animal Models (for related compounds like Arimoclomol)
Arimoclomol is a hydroxylamine (B1172632) derivative that is structurally related to the aminopyridine class of compounds and has been investigated for its neuroprotective effects. nih.gov It functions as a co-inducer of the heat shock response (HSR), a key cellular defense mechanism against stress, by amplifying and prolonging the activation of Heat Shock Factor 1 (HSF1). nih.gov This leads to an increased production of Heat Shock Proteins (HSPs), such as HSP70, which act as molecular chaperones to facilitate the correct folding of damaged proteins and clear protein aggregates. nih.gov
The neuroprotective properties of Arimoclomol have been demonstrated in several animal models of neurodegenerative diseases, where protein misfolding and aggregation are common pathological hallmarks.
| Disease Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 mutant mice | Showed some efficacy; decreased muscle pathology and augmented the heat shock response. | nih.govresearchgate.net |
| Familial ALS (fALS) Culture Models (SOD1, FUS, TDP-43) | Motor neuron cultures | Demonstrated neuroprotective properties not necessarily linked to HSP70 (HSPA1A) induction, suggesting other mechanisms of action. Preserved nuclear TDP-43 in the TDP-43 model. | nih.gov |
| Niemann-Pick Disease Type C (NPC) | Animal models | Demonstrated neuroprotective properties. Arimoclomol is indicated for treating neurological manifestations of NPC. | nih.gov |
In models of familial ALS, Arimoclomol showed protective effects, though its mechanism appears complex and may not solely rely on the induction of the major stress-inducible HSP, HSPA1A. nih.gov Studies suggest its efficacy might also involve preserving the levels of constitutively expressed chaperones or other currently unknown pathways. nih.gov Although it did not meet primary endpoints in a clinical trial for sporadic ALS, its activity in genetic models of neurodegeneration highlights the therapeutic potential of modulating the heat shock response. nih.gov Arimoclomol's ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders. nih.gov
Vii. Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
While methods for synthesizing substituted pyridines exist, the development of novel, more efficient, and sustainable pathways is a constant goal in organic chemistry. Future research on 2-Chloro-5-methylpyridin-3-amine is expected to focus on several modern synthetic strategies.
Advanced Catalysis: The use of transition-metal catalysts for C-H amidation represents a powerful tool for constructing aminopyridines. acs.org Future work could adapt rhodium-catalyzed reactions for the direct amination of a pre-existing 2-chloro-5-methylpyridine (B98176) core. Additionally, nanoparticle-based catalysts, such as those using zinc oxide (ZnO), copper(II) oxide (CuO), or various magnetic nanoparticles, have shown high efficacy in synthesizing polyfunctionalized pyridines. researchgate.netresearchgate.netrsc.org Applying these nanocatalysts to the synthesis of this compound could lead to higher yields, milder reaction conditions, and easier catalyst recovery. rsc.orgnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.gov Developing a one-pot MCR strategy that assembles the this compound scaffold from simple, readily available precursors would be a significant advancement. Research into new MCRs for synthesizing 2-aminopyridine (B139424) derivatives is ongoing and could provide a template for this work. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. The synthesis of bioactive derivatives from the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) has already been successfully demonstrated using a flow reactor. researchgate.net Future efforts will likely focus on adapting or developing a continuous flow process for the large-scale synthesis of this compound itself.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work.
Future research on this compound will heavily leverage computational modeling. Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic properties, vibrational frequencies, and reactivity indicators like HOMO-LUMO energy gaps. Such studies have been performed on related aminopyridine derivatives to understand their chemical stability and potential for molecular interactions. beilstein-journals.org Molecular dynamics simulations can further elucidate the behavior of the molecule in different environments, which is crucial for predicting its interactions with biological targets or its performance in materials. bibliotekanauki.pl
For instance, the crystal structure of the closely related compound 2-chloro-5-methyl-3-nitropyridine (B188117) has been determined, providing precise bond lengths and angles. nih.govresearchgate.net This existing data can serve as a benchmark for validating computational models, which can then be reliably extended to predict the structure and properties of this compound. Furthermore, molecular docking simulations can be employed to predict the binding affinity of potential derivatives with specific enzymes or receptors, a key step in rational drug design. nih.govnih.gov
Design and Synthesis of New Derivatives for Targeted Applications
The true potential of this compound lies in its role as a scaffold for creating new molecules with tailored functions. The presence of three distinct functional groups—the reactive amine, the versatile chloro group, and the methyl group—allows for a wide range of chemical modifications.
Medicinal Chemistry: The pyridine (B92270) ring is a privileged scaffold in drug discovery, and chlorine-containing compounds are present in over a quarter of all FDA-approved drugs. tandfonline.comnih.gov Future research will focus on synthesizing libraries of derivatives by modifying the amine group, for example, by forming amides or imines. researchgate.netnih.gov The chlorine atom can be substituted via nucleophilic aromatic substitution reactions to introduce a variety of other functional groups. These new derivatives can then be screened for a wide range of biological activities, including as anticancer, antibacterial, or antiviral agents, following the successful path of other pyridine derivatives. rsc.orgnih.govresearchgate.net
Materials Science: Pyridine derivatives have also found applications in materials science. For example, some have been developed as luminogens exhibiting aggregation-induced emission enhancement (AIEE), making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. beilstein-journals.org Research could explore the synthesis of derivatives of this compound that possess unique photophysical properties for applications in chemosensing or bio-imaging. beilstein-journals.org
Interdisciplinary Research with Biotechnology and Nanotechnology
The convergence of chemistry with biotechnology and nanotechnology opens up new frontiers for the application of specific molecules. This compound is well-positioned to be a subject of such interdisciplinary studies.
In biotechnology , the compound and its future derivatives can be investigated as inhibitors of specific enzymes that are targets for disease treatment. tandfonline.comnih.gov For example, molecular docking studies could identify potential protein targets, which would then be validated through in vitro biochemical assays. nih.gov The aminopyridine structure is known to interact with various enzymes and receptors, making this a fertile area for drug discovery research. rsc.org
In the realm of nanotechnology , research could explore the use of this compound derivatives as ligands to functionalize nanoparticles for targeted drug delivery. Magnetic nanoparticles, for instance, can be coated with specific organic molecules to guide them to a target site in the body. rsc.orgnih.gov Furthermore, as previously mentioned, nanoparticles are being developed as catalysts for the synthesis of pyridine compounds, creating a synergistic relationship between nanotechnology and the production of these valuable chemicals. researchgate.netnih.gov
Scale-up and Process Chemistry Optimization
For any chemical compound to be viable for industrial or pharmaceutical use, a scalable, cost-effective, and environmentally friendly manufacturing process is essential. Future research will need to address the optimization of the synthesis of this compound.
This involves moving beyond laboratory-scale synthesis to develop robust protocols for pilot and industrial-scale production. Key areas of focus will include:
Reaction Condition Optimization: Systematically studying variables such as solvent, temperature, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and environmental impact. researchgate.net
Green Chemistry Approaches: Incorporating principles of green chemistry, such as using less hazardous solvents, reducing the number of synthetic steps, and designing processes that are more atom-economical. researchgate.net
Process Intensification: Utilizing technologies like flow chemistry, as mentioned earlier, can lead to more efficient and safer large-scale production compared to traditional batch processing. researchgate.net Patents for the related compound 2-chloro-5-methylpyridine already describe detailed processes aimed at improving yield and reducing isomeric impurities, providing a solid foundation for optimizing the synthesis of the title compound. google.comepo.orgjustia.comgoogle.com
Q & A
Q. What are the optimal synthesis methods for 2-Chloro-5-methylpyridin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves catalytic hydrogenation or reduction of nitro precursors. highlights the use of Pd, Ni, or Fe catalysts in solvents like methanol or THF under H₂ atmospheres, with yields varying between 60–85% depending on temperature (50–80°C) and reaction time (6–24 hours). For example, using Pd/C in methanol at 60°C for 12 hours achieved 78% yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm structure via chemical shifts (e.g., NH₂ protons at ~5.0 ppm, aromatic protons at 6.5–8.0 ppm) .
- Mass spectrometry : For molecular ion confirmation (m/z 142.59) .
- Melting point analysis : Reported mp 93–98°C .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions .
Q. What safety precautions are essential when handling this compound?
The compound is classified as Acute Tox. 4 (oral), Skin Irrit. 2, and STOT SE 3. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water and seek medical attention .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen contacts) influence the crystallographic properties of this compound?
X-ray studies reveal N–H⋯N hydrogen bonds forming centrosymmetric dimers (N⋯N distance ~2.8–3.0 Å), while Cl⋯Cl interactions (3.28 Å) contribute to crystal packing . Computational modeling (DFT) can optimize these interactions for crystal engineering applications.
Q. What strategies resolve contradictions in synthetic yields reported under similar conditions?
Discrepancies in yields (e.g., 60% vs. 85%) may arise from catalyst loading, solvent purity, or trace moisture. Systematic DOE (Design of Experiments) can isolate variables. For instance, notes that Pd/C purity and H₂ pressure significantly affect reduction efficiency . Replicating protocols with controlled parameters (e.g., anhydrous solvents, inert atmosphere) improves reproducibility.
Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the para-position to the amino group due to electron-donating effects. Frontier molecular orbital analysis (HOMO/LUMO) further predicts reactivity toward cross-coupling agents (e.g., Suzuki-Miyaura) .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?
Byproducts like 3-chloropyridin-2-amine ( ) arise from incomplete reduction or competing pathways. LC-MS monitoring identifies intermediates, while adjusting pH (e.g., buffered conditions) suppresses side reactions. attributes byproducts to over-reduction; using milder catalysts (e.g., Fe instead of Pd) mitigates this .
Methodological Guidance
- Reaction Optimization : Use response surface methodology (RSM) to balance temperature, catalyst loading, and solvent ratios .
- Crystallography : Employ ORTEP-3 for visualizing hydrogen-bonding networks and validating structural data .
- Conflict Resolution : Cross-validate analytical results (e.g., NMR vs. XRD) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


